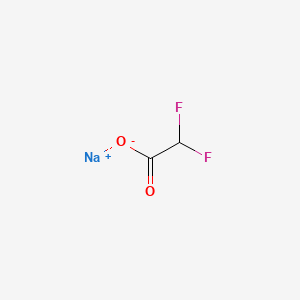

Sodium difluoroacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

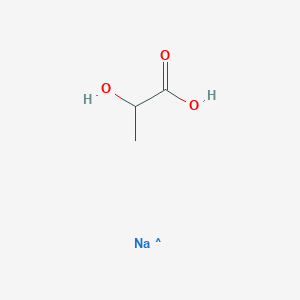

Sodium difluoroacetate is a chemical compound with the formula C2HClF2NaO2. It is a sodium salt of difluoroacetic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two fluorine atoms, which impart unique chemical properties.

作用机制

Target of Action

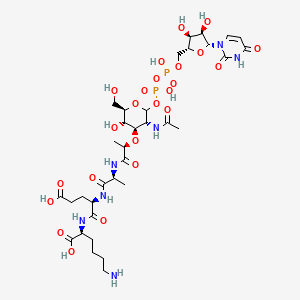

Sodium difluoroacetate, also known as Sodium Dichloroacetate (DCA), is a mitochondrial pyruvate dehydrogenase kinase inhibitor . The primary targets of DCA are the pyruvate dehydrogenase kinases (PDKs) that regulate the activity of the pyruvate dehydrogenase complex (PDC) . PDC plays a crucial role in the metabolic pathway of glucose, converting pyruvate into acetyl-CoA, which then enters the citric acid cycle for energy production .

Mode of Action

DCA acts by inhibiting PDK, which leads to the activation of PDC . By doing so, DCA disrupts the metabolic advantage of cancer cells, forcing them into a metabolic state less favorable for growth .

Biochemical Pathways

The inhibition of PDK and subsequent activation of PDC by DCA affects the glycolytic pathway and the citric acid cycle . This results in increased glucose oxidation, decreased lactate production, and a reduction in the Warburg effect (a form of metabolic reprogramming in cancer cells) . DCA has also been shown to stimulate angiogenesis by improving endothelial precursor cell function in an AKT/GSK-3β/Nrf2 dependent pathway .

Pharmacokinetics

The pharmacokinetics of DCA, including its absorption, distribution, metabolism, and excretion (ADME) properties, are still under investigation . Studies have shown that dca can cross biological barriers, such as the placenta, indicating its potential bioavailability .

Result of Action

The action of DCA results in various molecular and cellular effects. It has been shown to reduce brain infarct size and brain atrophy, increase VEGF and bFGF levels in vivo, promote angiogenesis in damaged areas, and significantly improve endothelial precursor cell function . These effects contribute to the therapeutic potential of DCA in conditions such as vascular dementia and chronic ischemic stroke .

准备方法

Synthetic Routes and Reaction Conditions: Sodium difluoroacetate can be synthesized through the reaction of difluoroacetic acid with sodium hydroxide. The process involves the neutralization of difluoroacetic acid with sodium hydroxide, resulting in the formation of this compound and water. The reaction is typically carried out in an aqueous medium at room temperature.

Industrial Production Methods: In industrial settings, this compound is produced by reacting chlorodifluoroacetic acid with sodium hydroxide. The reaction is conducted in methanol, and the temperature is maintained below 40°C to prevent decomposition. The resulting sodium chlorodifluoroacetate is then purified and dried to obtain the final product .

化学反应分析

Types of Reactions: Sodium difluoroacetate undergoes various chemical reactions, including:

Substitution Reactions: It can react with aldehydes in the presence of triphenylphosphine to yield 1,1-difluoro olefins.

Elimination Reactions: When heated, this compound can eliminate carbon dioxide, leading to the formation of difluoromethyl compounds.

Common Reagents and Conditions:

Triphenylphosphine: Used in substitution reactions to form difluoro olefins.

Methanol: Used as a solvent in the preparation of this compound.

Anhydrous Conditions: Essential to prevent hydrolysis and ensure the purity of the product.

Major Products Formed:

1,1-Difluoro Olefins: Formed through substitution reactions with aldehydes.

Difluoromethyl Compounds: Result from the elimination of carbon dioxide during heating.

科学研究应用

Sodium difluoroacetate has a wide range of applications in scientific research:

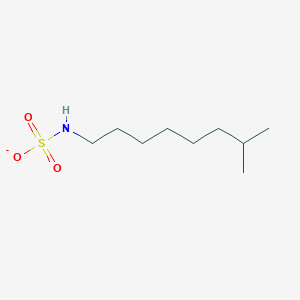

相似化合物的比较

Difluoroacetic Acid: Similar in structure but lacks the sodium ion.

Dichloroacetate: Another compound that inhibits pyruvate dehydrogenase kinase and is studied for its potential in cancer treatment.

Uniqueness: Sodium difluoroacetate is unique due to its specific inhibition of pyruvate dehydrogenase kinase and its ability to modulate cellular metabolism. Its dual fluorine atoms provide distinct chemical reactivity compared to other halogenated acetic acids .

属性

CAS 编号 |

2218-52-2 |

|---|---|

分子式 |

C2H2F2NaO2 |

分子量 |

119.02 g/mol |

IUPAC 名称 |

sodium;2,2-difluoroacetate |

InChI |

InChI=1S/C2H2F2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6); |

InChI 键 |

CXFQOWRZKBPHHQ-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])(F)F.[Na+] |

规范 SMILES |

C(C(=O)O)(F)F.[Na] |

| 2218-52-2 | |

相关CAS编号 |

381-73-7 (Parent) |

同义词 |

difluoroacetate difluoroacetic acid difluoroacetic acid, 2-(14)C-labeled difluoroacetic acid, ammonium salt difluoroacetic acid, copper (+1) salt difluoroacetic acid, copper (+2) salt difluoroacetic acid, lead (+4) salt difluoroacetic acid, silver (+1) salt difluoroacetic acid, sodium salt sodium difluoroacetate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium difluoroacetate impact lactate levels, and what is its mechanism of action?

A1: this compound (DFA) acts as an activator of pyruvate dehydrogenase, a key enzyme in glucose metabolism. [, ] This enzyme facilitates the conversion of pyruvate to acetyl-CoA, which then enters the citric acid cycle for energy production. By activating pyruvate dehydrogenase, DFA promotes the utilization of pyruvate, thereby reducing its conversion to lactate. [, ] This mechanism of action explains the observed hypolactatemic effect of DFA in both normal and diabetic animal models. [, ]

Q2: What were the key findings regarding this compound's effect on diabetic rats compared to a similar compound?

A2: In studies involving streptozotocin-induced diabetic rats, both DFA and sodium dichloroacetate (DCA), another pyruvate dehydrogenase activator, demonstrated significant lactate-lowering effects. [] Both compounds effectively reduced elevated blood and retinal lactate levels in diabetic rats compared to untreated diabetic controls. [] This finding highlights the potential of pyruvate dehydrogenase activators like DFA and DCA as therapeutic interventions for managing hyperlactatemia associated with diabetes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1264381.png)

![1-tetracosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264393.png)